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Compound of Interest

Compound Name: 2-Hydroxy-6-methylbenzaldehyde

Cat. No.: B095053

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for
2-Hydroxy-6-methylbenzaldehyde, a significant aromatic aldehyde in chemical synthesis and
research. The following sections detail the interpretation of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for
researchers, scientists, and professionals in drug development.

Structural and Spectroscopic Overview

2-Hydroxy-6-methylbenzaldehyde (CsHsO2) is a substituted aromatic aldehyde with a
molecular weight of approximately 136.15 g/mol . Its structure, featuring a hydroxyl group and a
methyl group ortho to an aldehyde function on a benzene ring, gives rise to a distinct
spectroscopic profile. The following sections will dissect the *H NMR, 3C NMR, IR, and MS
data to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Data

The proton NMR spectrum of 2-Hydroxy-6-methylbenzaldehyde exhibits characteristic
signals for the aldehyde, hydroxyl, aromatic, and methyl protons. The chemical shifts (d) are
influenced by the electronic environment of each proton.
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. _ _ o Coupling Constant
Proton Assignment Chemical Shift (ppm)  Multiplicity

(J) in Hz
Aldehyde (-CHO) ~9.8 Singlet
Hydroxyl (-OH) ~11.5 Singlet (broad)
Aromatic (H3, H4,H5) ~6.8-7.5 Multiplet
Methyl (-CHs) ~2.5 Singlet

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

13C NMR Data

The 13C NMR spectrum provides information about the different carbon environments in the

molecule.
Carbon Assignment Chemical Shift (ppm)
Aldehyde (C=0) ~192
Aromatic (C-OH) ~161
Aromatic (C-CHs) ~140
Aromatic (C-H) ~120 - 135
Aromatic (C-CHO) ~118
Methyl (-CH3) ~20

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The assignments are based on typical values for substituted benzaldehydes.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their
characteristic vibrational frequencies.
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Functional Group

Vibrational Mode

Expected Absorption Range
(cm™)

Hydroxyl (-OH)

O-H stretch (intramolecular H-
bonded)

3200 - 3400 (broad)

Aromatic C-H C-H stretch 3000 - 3100
Methyl C-H C-H stretch 2850 - 2960
2720 - 2820 (often two weak
Aldehyde C-H C-H stretch
bands)
Aldehyde (C=0) C=0 stretch 1650 - 1680
Aromatic C=C C=C stretch 1450 - 1600

The broadening of the O-H stretching band and the lower frequency of the C=0 stretch are

indicative of intramolecular hydrogen bonding between the hydroxyl and aldehyde groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

m/z Assignment Interpretation
136 [M]* Molecular ion peak
Loss of a hydrogen atom from
135 [M-H]*
the aldehyde
107 [M-CHOJ* Loss of the formyl group
[M-H-CHO-OH]* or [M-CO- _
90 Further fragmentation

H20]*

The mass spectrum of 2-Hydroxy-6-methylbenzaldehyde shows a prominent molecular ion

peak at m/z 136, confirming its molecular weight. The peak at m/z 135 is characteristic of

aldehydes, resulting from the loss of the aldehydic proton.
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Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-6-methylbenzaldehyde
in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in a standard 5 mm NMR
tube.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

o Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a
larger number of scans (e.g., 1024 or more) due to the lower natural abundance and
sensitivity of the 3C nucleus.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Place a small amount of the solid 2-Hydroxy-6-methylbenzaldehyde sample directly
onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

 Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Data Acquisition:
o Record a background spectrum of the empty ATR crystal.
o Record the sample spectrum over the range of 4000-400 cm™1.
o Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

e Instrumentation: Employ a mass spectrometer with an electron ionization source.

« lonization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70
eV) to induce ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

Logical Workflow for Structural Elucidation
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The following diagram illustrates the logical workflow for combining the information from

different spectroscopic techniques to confirm the structure of 2-Hydroxy-6-
methylbenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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